N-benzyl-3,4-diethoxybenzenesulfonamide
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Overview
Description
N-benzyl-3,4-diethoxybenzenesulfonamide: is an organic compound belonging to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3,4-diethoxybenzenesulfonamide typically involves the reaction of 3,4-diethoxybenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-3,4-diethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: N-benzyl-3,4-diethoxybenzenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit enzymes such as carbonic anhydrase, and this compound may exhibit similar properties.
Medicine: Sulfonamides have a long history of use as antimicrobial agents. While this compound is not a common drug, its structure suggests potential for pharmaceutical applications, particularly in the development of new antimicrobial or enzyme-inhibiting drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-3,4-diethoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
N-benzyl-3,4-dimethoxybenzenesulfonamide: Similar structure but with methoxy groups instead of ethoxy groups.
N-benzyl-4-bromobenzenesulfonamide: Contains a bromine atom on the benzene ring.
N-butylbenzenesulfonamide: Has a butyl group instead of a benzyl group.
Uniqueness: N-benzyl-3,4-diethoxybenzenesulfonamide is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity. The ethoxy groups may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Biological Activity
N-benzyl-3,4-diethoxybenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a benzene ring substituted with a benzyl group and two ethoxy groups at the 3 and 4 positions, along with a sulfonamide functional group. This unique structure contributes to its biological properties.
1. Anticonvulsant Activity
Studies have indicated that derivatives of N-benzyl compounds exhibit anticonvulsant properties. For instance, related compounds have shown significant activity in the maximal electroshock (MES) seizure test in mice, with ED50 values comparable to established anticonvulsants like phenobarbital . The mechanism appears to involve modulation of neurotransmitter systems that are crucial for seizure control.
2. Inhibition of Enzymatic Activity
This compound has been evaluated for its inhibitory effects on various enzymes:
- Monoamine Oxidase (MAO) : Compounds structurally similar to N-benzyl derivatives have demonstrated significant inhibition of MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters such as serotonin and dopamine . Inhibition of these enzymes can lead to increased levels of these neurotransmitters, potentially aiding in the treatment of depression and neurodegenerative disorders.
- Cholinesterases : The compound's structural analogs have also shown inhibitory activity against butyrylcholinesterase (BChE), which is relevant for Alzheimer's disease treatment by enhancing cholinergic signaling .
3. Neuroactive Properties
Research utilizing zebrafish models has suggested that N-benzyl derivatives can influence behavioral outcomes indicative of anxiolytic effects. These studies highlight the potential for such compounds in psychopharmacology, particularly in treating anxiety disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its chemical structure. Key findings from SAR studies include:
- The presence of electron-donating or withdrawing groups on the benzene ring affects enzyme inhibition potency.
- The length and nature of alkoxy substituents play a role in modulating lipophilicity and bioavailability.
Table 1: Summary of SAR Findings
Compound | Substituent | MAO-A Inhibition (%) | MAO-B Inhibition (%) | BChE Inhibition (%) |
---|---|---|---|---|
2b | o-F | 52 | 71 | 49 |
2t | m-OCH₃ | 55 | 60 | 55 |
2j | p-Br | 71 | 50 | 34 |
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of N-benzyl derivatives:
- Neurochemical Effects : A study involving chronic administration of N-benzyl derivatives in zebrafish demonstrated alterations in norepinephrine, dopamine, and serotonin levels, suggesting a complex interaction with central nervous system pathways .
- Antinociceptive Activity : Recent research has highlighted the analgesic properties associated with certain N-benzyl compounds through their action on opioid receptors, indicating potential applications in pain management .
Properties
IUPAC Name |
N-benzyl-3,4-diethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-3-21-16-11-10-15(12-17(16)22-4-2)23(19,20)18-13-14-8-6-5-7-9-14/h5-12,18H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNKFQQMXRIAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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